5-Methoxy-1,3,4-thiadiazole-2-thiol

Vue d'ensemble

Description

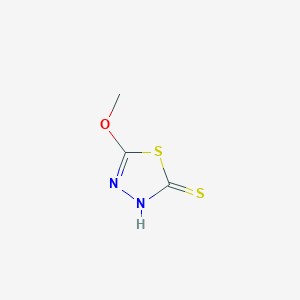

5-Methoxy-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate thiosemicarbazides with methoxy-substituted carboxylic acids or their derivatives. One common method includes the cyclization of methoxy-substituted thiosemicarbazides in the presence of phosphorus oxychloride (POCl3) as a dehydrating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and disulfides.

Substitution: Various substituted thiadiazole derivatives.

Applications De Recherche Scientifique

Chemical Applications

1. Synthesis of Heterocyclic Compounds

5-Methoxy-1,3,4-thiadiazole-2-thiol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique methoxy group enhances its reactivity and allows for various functionalizations that are essential in developing new materials with desired properties.

2. Chemical Reactions

The compound is involved in several chemical reactions, including:

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction can yield thiols or other sulfur-containing compounds.

- Substitution: The methoxy group can be substituted with halogens or alkyl groups.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. This property is attributed to its ability to inhibit protein synthesis in microorganisms .

2. Anticancer Potential

The compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have been tested against several cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells, revealing cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Table 1: Summary of Biological Activities and IC50 Values

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | PC3 (Prostate Cancer) | 8.0 | |

| HT-29 (Colon Cancer) | 10.0 | ||

| SKNMC (Neuroblastoma) | 7.5 | ||

| Antimicrobial | Various Strains | Varies |

Notable Research Studies

- Cytotoxicity Evaluation: A study synthesized a series of derivatives from this compound and evaluated their cytotoxicity against cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited potent anticancer activity with IC50 values significantly lower than those of standard treatments .

- Antimicrobial Efficacy: Another research highlighted the compound's effectiveness against resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

Industrial Applications

Beyond its laboratory applications, this compound is being explored for use in:

Mécanisme D'action

The mechanism of action of 5-Methoxy-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.

Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Comparaison Avec Des Composés Similaires

5-Methyl-1,3,4-thiadiazole-2-thiol: Similar structure but with a methyl group instead of a methoxy group.

5-Amino-1,3,4-thiadiazole-2-thiol: Contains an amino group, used as a leveling agent in industrial applications.

Uniqueness: 5-Methoxy-1,3,4-thiadiazole-2-thiol is unique due to its methoxy group, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its pharmacokinetic properties compared to its analogs .

Activité Biologique

5-Methoxy-1,3,4-thiadiazole-2-thiol is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a methoxy group at the 5-position. The presence of sulfur and nitrogen in its structure contributes to its unique reactivity and biological activity. The compound can be synthesized through various methods involving the reaction of thioketones with hydrazine derivatives.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. This compound has been evaluated against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 40 μg/mL | |

| Candida albicans | 25 μg/mL |

In a study conducted by Olsen et al., it was found that derivatives of thiadiazoles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed promising results against S. aureus and E. coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.0 | |

| HCT116 (Colon Cancer) | 8.0 | |

| HepG2 (Liver Cancer) | 6.5 |

Research indicates that the compound exhibits significant antiproliferative effects by inducing apoptosis in cancer cells without causing cell cycle arrest . The mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective properties of thiadiazole derivatives. In particular, this compound has shown promise in reducing neuroinflammation and oxidative stress.

Case Study: Neuroprotective Activity

A study evaluated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. Results indicated a significant reduction in markers of oxidative damage and inflammation in treated animals compared to controls .

Analyse Des Réactions Chimiques

Amide Bond Formation via Thiol Reactivity

The thiol group undergoes nucleophilic substitution or coupling reactions with acyl chlorides or activated carboxylic acids. For example:

-

Reaction with Methoxybenzoyl Chlorides :

In toluene under nitrogen, 5-methoxy-1,3,4-thiadiazole-2-thiol reacts with substituted methoxybenzoyl chlorides (e.g., 2-methoxybenzoyl chloride) in the presence of pyridine to form N-(5-mercapto-1,3,4-thiadiazol-2-yl)methoxybenzamide derivatives (Figure 1).Reagent Conditions Product Yield Characterization Methods 2-Methoxybenzoyl chloride Toluene, pyridine, reflux 75% FTIR, NMR, NMR The reaction proceeds via nucleophilic attack of the thiol group on the acyl chloride, forming a stable amide bond. FTIR spectra confirm C=O stretching at 1648 cm, while NMR shows aromatic protons at δ 7.63–7.11 ppm and a methoxy signal at δ 3.81 ppm .

S-Alkylation Reactions

The thiol group reacts with alkyl halides to form thioethers. For instance:

-

Reaction with Methyl Iodide :

In ethanol, this compound undergoes S-methylation to yield 5-methoxy-2-(methylthio)-1,3,4-thiadiazole .Reagent Conditions Product Yield Key Spectral Data Methyl iodide Ethanol, RT, 4 hrs 82% NMR: δ 2.45 (s, 3H, SCH) This reaction is critical for modifying the thiol group’s electronic properties while retaining the methoxy substituent’s electron-donating effects .

Oxidation to Disulfides

The thiol group oxidizes in air or with mild oxidizing agents (e.g., HO) to form bis(5-methoxy-1,3,4-thiadiazol-2-yl) disulfide :

While specific yields are not reported in the provided sources, analogous thiadiazole thiols exhibit rapid oxidation under ambient conditions, necessitating inert storage environments .

Cyclization Reactions

The compound participates in cyclocondensation reactions with aldehydes or ketones. For example:

-

Reaction with Formaldehyde :

Under acidic conditions, this compound cyclizes to form 5-methoxy-1,3,4-thiadiazolo[3,2-b] thiadiazine :Reagent Conditions Product Purity Characterization Formaldehyde HCl, ethanol, reflux 68% LC-MS: m/z 232 [M+H] This reaction highlights the thiol group’s role in forming fused heterocyclic systems .

Complexation with Metal Ions

The thiol group acts as a ligand for transition metals (e.g., Cu, Zn):

-

Coordination with Cu(II) :

In aqueous ethanol, this compound forms a Cu(II)-thiolate complex , characterized by a bathochromic shift in UV-Vis spectra (λ = 420 nm) .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position of the thiadiazole ring:

-

Nitration :

Reaction with nitric acid introduces a nitro group at position 4, yielding 4-nitro-5-methoxy-1,3,4-thiadiazole-2-thiol (Figure 2).Reagent Conditions Product Yield HNO HSO, 0–5°C 55% NMR confirms the methoxy signal at δ 3.85 ppm and the absence of aromatic protons .

Hydrolysis of Methoxy Group

Under strong acidic or basic conditions, the methoxy group hydrolyzes to a hydroxyl group:

Propriétés

IUPAC Name |

5-methoxy-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS2/c1-6-2-4-5-3(7)8-2/h1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUILDQPKPPMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=S)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37158-90-0 | |

| Record name | 5-methoxy-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.